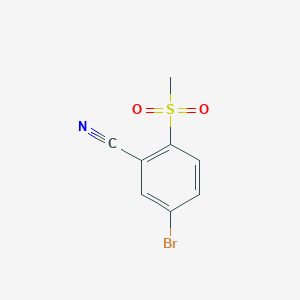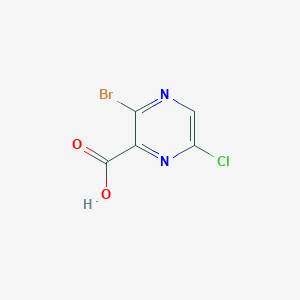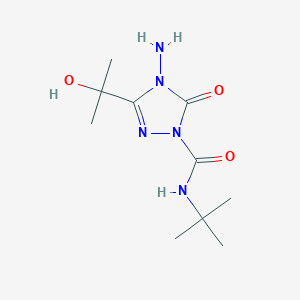
1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole
Descripción general
Descripción
“1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole” is a chemical compound with the molecular formula C12H14BrN3O. It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been studied extensively. Various methods have been developed, including chemical and enzymatic methods. Chemical methods often involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis
1,2,4-triazole is an unsaturated, five-membered heterocycle with three nitrogen atoms and two carbon atoms. All five atoms are sp2-hybridized .Chemical Reactions Analysis
1,2,4-triazoles are known to undergo a variety of chemical reactions. They are often used in the synthesis of various functionalized derivatives .Aplicaciones Científicas De Investigación
Drug Discovery
1,2,4-Triazoles, including derivatives like 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole, are known for their broad applications in drug discovery. They exhibit a range of biological activities and are used in the synthesis of various pharmacologically active compounds. For instance, triazole derivatives have been synthesized as acetylcholine esterase (AChE) inhibitors, which are clinically used to treat Alzheimer’s disease . Additionally, they show potential as antiproliferative agents against cancer cell lines .
Polymer Chemistry
In polymer chemistry, triazole derivatives serve as catalysts for synthetic reactions, such as the synthesis of esters . Their ability to accept and transfer acyl groups makes them valuable in creating polymers with specific properties.
Supramolecular Chemistry
The triazole ring can act as a ligand for transition metals, forming coordination complexes . This property is utilized in supramolecular chemistry to create novel structures with specific functions, such as molecular recognition or self-assembly processes.
Bioconjugation
Triazoles are instrumental in bioconjugation techniques due to their stability and reactivity. They can be used to attach various functional groups to biomolecules, aiding in the development of targeted drug delivery systems and diagnostic tools .
Chemical Biology
In chemical biology, triazole derivatives are used to explore biological systems. They can be incorporated into biologically active molecules to study their interaction with biological targets, providing insights into disease mechanisms and potential therapeutic approaches .
Materials Science
Triazole derivatives contribute to materials science by enhancing the properties of materials. They can be used to modify surface characteristics, create new materials with desired features, and improve the performance of existing materials .
Mecanismo De Acción
While the specific mechanism of action for “1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole” is not mentioned in the available literature, 1,2,4-triazole derivatives are known to exhibit a range of biological activities. They have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities .
Propiedades
IUPAC Name |
1-benzyl-3-bromo-5-propan-2-yloxy-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c1-9(2)17-12-14-11(13)15-16(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUXSOKQSXGTOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NN1CC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175867 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415719-55-9 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4,4'-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine](/img/structure/B1375979.png)

![1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine](/img/structure/B1375984.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1375985.png)
![5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1375988.png)